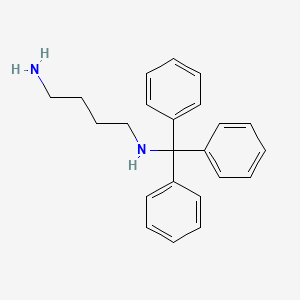

N'-tritylbutane-1,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Application in Cancer Research

N'-tritylbutane-1,4-diamine, related to 1,4-diaminobutane (putrescine), shows relevance in cancer research. A study conducted by Khuhawar et al. (1999) utilized trifluoroacetylacetone (TFAA) derivatives of 1,4-diaminobutane for gas chromatographic determination in serum of cancer patients. This study highlighted the potential of 1,4-diaminobutane derivatives in detecting and monitoring cancer progression through serum analysis (Khuhawar, Memon, Jaipal, & Bhanger, 1999).

Bioengineering and Chemical Production

Research by Qian et al. (2009) explored the biotechnological production of putrescine, closely related to this compound, through metabolic engineering of Escherichia coli. This study underscores the importance of diamines in chemical industry and highlights the use of renewable resources for their synthesis, demonstrating the potential for sustainable production of this compound derivatives (Qian, Xia, & Lee, 2009).

Biosensor Development

Diamine oxidase-based biosensors for quantifying putrescine, which is structurally similar to this compound, have been developed, as shown by Shanmugam et al. (2011). This research presents the application of diamines in the development of highly responsive and specific biosensors for clinical and analytical purposes (Shanmugam, Thandavan, Gandhi, Sethuraman, Rayappan, & Krishnan, 2011).

Polyamine Complex Formation

A study by Wojciechowska, Bolewski, and Lomozik (1991) investigated the complex formation of biogenic amines including 1,4-diaminobutane with various metal ions. This research provides insights into how this compound derivatives could interact with metal ions, which is significant in understanding their behavior in various chemical and biological contexts (Wojciechowska, Bolewski, & Lomozik, 1991).

Desalination Technology

In desalination research, the modification of graphene oxide membranes using aliphatic terminal diamines, including 1,4-diaminobutane, has been explored by Qian et al. (2019). This study highlights the potential use of this compound in enhancing the performance of desalination membranes, contributing to the development of more efficient water purification technologies (Qian, Zhang, Liu, Zhou, & Huang, 2019).

Propriétés

IUPAC Name |

N'-tritylbutane-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2/c24-18-10-11-19-25-23(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17,25H,10-11,18-19,24H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKDFYFSZCDXNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2418142.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2418144.png)

![5-(3-methoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2418151.png)

![2-[[1-[2-(2-Oxo-1,3-benzoxazol-3-yl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2418152.png)

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2418159.png)

![4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol](/img/structure/B2418162.png)